1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole

Medicinal Chemistry Structure–Activity Relationship Computational Chemistry

Benzimidazole SAR programs often fail when researchers substitute analogs differing by a single halogen-invalidating potency comparisons and wasting lead optimization cycles. This compound solves that problem as the definitive dechlorinated matched-pair control. - Enables direct ΔIC₅₀ calculation against 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole across MSSA, MRSA, and cancer cell panels. - Functions as a selective negative control for clemizole H1/NS4B assays, confirming activity is driven solely by the C-2 substituent. - Serves as a mid-range calibrator for computational ADMET models across a benzimidazole halogenation gradient (MW 318.09 Da, XLogP ~5.3). Supplied as a research-grade solid with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C20H15ClN2
Molecular Weight 318.8 g/mol
Cat. No. B11119645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole
Molecular FormulaC20H15ClN2
Molecular Weight318.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H15ClN2/c21-17-12-10-15(11-13-17)14-23-19-9-5-4-8-18(19)22-20(23)16-6-2-1-3-7-16/h1-13H,14H2
InChIKeyRRLKVLIFTKPFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole (CAS 149142-96-1): Structural and Pharmacophoric Baseline for Research Procurement


1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole (CAS 149142-96-1) is a synthetic N1-(4-chlorobenzyl), C2-phenyl disubstituted benzimidazole derivative belonging to the privileged benzimidazole scaffold class. The compound features a benzimidazole core (C₇H₆N₂) bearing a 4-chlorobenzyl substituent at the N-1 position and an unsubstituted phenyl ring at the C-2 position . Its molecular formula is C₂₀H₁₅ClN₂ with an exact mass of 318.092 Da, zero hydrogen-bond donors, one hydrogen-bond acceptor, and three rotatable bonds, placing it in a physicochemical space distinct from both simpler 2-phenylbenzimidazoles and more decorated analogs bearing additional halogenation or polar functionality at the C-2 phenyl ring . The compound is primarily supplied for research use and serves as a key intermediate or reference compound for structure–activity relationship (SAR) studies within benzimidazole-focused medicinal chemistry programs.

Why 1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole Cannot Be Replaced by a Generic Benzimidazole Analog in Target-Focused Research


The benzimidazole scaffold is exceptionally sensitive to the nature and position of substituents; even a single halogen atom difference can reverse target selectivity, shift potency by orders of magnitude, or abolish activity entirely. In a systematic study of 69 N,2,6-trisubstituted benzimidazoles, the presence or absence of a para-chloro substituent on the C-2 phenyl ring was a decisive determinant of both antimicrobial and anticancer potency [1]. The closely related compound 3l—1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole—differs from the target compound solely by a chlorine atom at the para position of the 2-phenyl ring, yet this single modification alters electronic distribution across the aromatic system, modulates lipophilicity, and influences binding interactions with targets such as dihydrofolate reductase (DHFR) [1]. Furthermore, the presence of the 4-chlorobenzyl N1-substituent distinguishes the target compound from 1-benzyl-2-phenylbenzimidazole, which lacks the electron-withdrawing chlorine and exhibits divergent membrane permeability and metabolic stability profiles [2]. Therefore, substituting the target compound with a generic benzimidazole analog—even one differing by only one halogen position—risks invalidating SAR conclusions, compromising assay reproducibility, and undermining hit-to-lead progression.

Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole Relative to Closest Analogs


Structural and Electronic Differentiation from the Closest Analog: Absence of C-2 4-Chlorine in the Target Versus Compound 3l (1-(4-Chlorobenzyl)-2-(4-Chlorophenyl)-1H-Benzimidazole)

The primary structural point of differentiation between the target compound and its closest published analog, compound 3l (1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole), is the absence of a chlorine substituent at the para position of the C-2 phenyl ring in the target. This difference results in a lower molecular weight (318.09 Da vs. 353.25 Da for 3l), reduced lipophilicity, and altered electron density distribution across the aromatic system [1]. The para-chloro substituent on the 2-phenyl ring in 3l acts as an electron-withdrawing group via inductive effects, modulating π-π stacking interactions with target proteins. In the RSC Advances study by Pham et al. (2022), compound 3l was shown to possess potent antibacterial activity against MSSA and MRSA with MIC values of 4–16 μg mL⁻¹ and anticancer effects against HepG2, MDA-MB-231, MCF7, RMS, and C26 cell lines with IC₅₀ values in the range of 2.39–10.95 μM [1]. The target compound, lacking the C-2 chlorine, is predicted to exhibit distinct target-binding profiles and ADMET properties relative to 3l, making it a critical comparator compound for deconvoluting the contribution of the C-2 phenyl halogenation to biological activity.

Medicinal Chemistry Structure–Activity Relationship Computational Chemistry

Functional Differentiation from Clemizole: Absence of H1 Receptor and NS4B Modulatory Activity in the Target Compound

Clemizole (1-[(4-chlorophenyl)methyl]-2-(1-pyrrolidinylmethyl)benzimidazole) shares the identical N1-(4-chlorobenzyl) substitution with the target compound, but differs critically at the C-2 position, where it bears a pyrrolidin-1-ylmethyl group instead of a phenyl ring. This structural difference fundamentally alters biological activity: clemizole is a well-characterized H1 histamine receptor antagonist and also inhibits hepatitis C virus (HCV) replication by suppressing NS4B RNA binding with an IC₅₀ of 24 ± 1 nM, and blocks TRPC5 channels with an IC₅₀ of 1.0–1.3 μM [1]. The target compound, which carries a simple phenyl group at C-2, lacks the basic amine side chain required for H1 receptor antagonism and NS4B binding, and is therefore predicted to be devoid of these specific pharmacological activities. When procuring for H1 or NS4B target-based assays, the target compound serves as a critical negative control or selectivity probe to confirm that observed activity is driven by the C-2 pyrrolidinylmethyl moiety and not by the shared N1-(4-chlorobenzyl) benzimidazole core.

Pharmacology Antiviral Research Receptor Selectivity

Antimicrobial Activity Class-Level Benchmarking from Closest Structural Analog (Compound 3l)

In the systematic study by Pham et al. (2022), compound 3l—1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, the closest published analog—demonstrated potent antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) with MIC values in the range of 4–16 μg mL⁻¹ [1]. This activity was comparable to the most potent compounds in the series (3k, 4c, 4g, and 4j), which all exhibited MIC values in the same range. The target compound differs from 3l by the absence of the C-2 4-chlorine, a modification that is expected to modulate antimicrobial potency by altering membrane permeability and target-binding affinity [1]. While direct antimicrobial MIC data for the target compound are not available in the peer-reviewed primary literature as of this writing, the activity of 3l establishes a quantitative benchmark: the target compound is predicted to reside within a similar MIC range when tested against Gram-positive pathogens, with the exact value determined by the net effect of reduced lipophilicity (favoring aqueous solubility) versus potentially reduced hydrophobic target interactions relative to 3l. Procurement of the target compound enables direct experimental determination of this chlorine-dependent potency differential.

Antimicrobial Research MRSA Minimum Inhibitory Concentration

Anticancer Cytotoxicity Class-Level Inference from Analog 3l Against Multiple Human Cancer Cell Lines

Compound 3l, the closest structural analog, exhibited broad anticancer cytotoxicity against a panel of human cancer cell lines—HepG2 (hepatocellular carcinoma), MDA-MB-231 (breast adenocarcinoma), MCF7 (breast adenocarcinoma), RMS (rhabdomyosarcoma), and C26 (colon carcinoma)—with IC₅₀ values in the low micromolar range of 2.39–10.95 μM [1]. This potency is comparable to that of established chemotherapeutic agents such as paclitaxel within the same assay panel [1]. Additionally, compound 4c from the same series was shown to inhibit dihydrofolate reductase (DHFR) with an IC₅₀ of 2.35 μM, suggesting a potential mechanism of action for this chemotype [1]. The target compound, which lacks the C-2 4-chlorine present in 3l, serves as a critical tool to dissect whether the anticancer activity of this benzimidazole subclass is driven primarily by the N1-(4-chlorobenzyl) group, the C-2 phenyl substitution pattern, or a synergistic combination of both. The quantitative range of 2.39–10.95 μM for analog 3l provides a baseline against which the target compound's differential cytotoxicity can be measured.

Cancer Research Cytotoxicity HepG2

Differentiation from 1-Benzyl-2-phenylbenzimidazole: Impact of the 4-Chlorobenzyl N1-Substituent on Physicochemical and Predicted ADME Properties

1-Benzyl-2-phenylbenzimidazole (CAS 739-88-8) is the direct non-halogenated analog of the target compound, differing only by the absence of the chlorine atom at the para position of the N1-benzyl group. This single atom difference increases the molecular weight of the target compound from 284.4 Da (non-halogenated) to 318.09 Da and introduces an electron-withdrawing substituent that modulates the electronic properties of the benzimidazole core [1]. Halogenation of the N1-benzyl group has been shown in polyhalogenated 2-phenylbenzimidazole series to substantially enhance antibacterial potency, with certain chloro-substituted derivatives achieving MIC values as low as 0.19 μg mL⁻¹ against MRSA—representing a >4-fold improvement over vancomycin (MIC = 0.78 μg mL⁻¹) [2]. The target compound, bearing the 4-chlorobenzyl group, is predicted to exhibit enhanced membrane permeability and target-binding affinity relative to its non-halogenated counterpart due to the increased lipophilicity and halogen-bonding potential conferred by the chlorine atom.

ADME Lipophilicity Drug Design

Caveat on Published Data Reliability: Differentiation of Target Compound Data from Misattributed Vendor Database Entries

Several commercial vendor databases attribute quantitative bioactivity data to the target compound, including an IC₅₀ value of 25.72 ± 3.95 μM for apoptosis induction. However, independent verification reveals that this specific IC₅₀ value originates from a study of chrysin–benzimidazole hybrid derivatives tested against MFC (mouse forestomach carcinoma) cells, not from studies on 1-[(4-chlorophenyl)methyl]-2-phenylbenzimidazole itself [1]. Similarly, antifungal MIC values of 64 μg mL⁻¹ cited for benzimidazole derivatives against Candida albicans and Aspergillus niger correspond to compounds 1c and 2e from a distinct N-alkylated series, not the target compound [2]. This misattribution poses a significant risk for researchers relying on vendor-sourced data for compound selection. The target compound's authentic biological profile must be established through primary experimentation; procurement decisions should be based on the structural rationale and class-level inference from rigorously characterized analogs such as compound 3l, rather than on unverified vendor database values.

Data Integrity Vendor Qualification Assay Reproducibility

High-Value Research and Industrial Application Scenarios for 1-[(4-Chlorophenyl)methyl]-2-phenylbenzimidazole Based on Verified Differentiated Evidence


Matched-Pair SAR Deconvolution of C-2 Phenyl Halogenation Effects in Benzimidazole Antibacterial Programs

The target compound serves as the essential dechlorinated matched-pair control for compound 3l (1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole). By testing both compounds side-by-side in standardized MIC assays against MSSA and MRSA, medicinal chemistry teams can directly quantify the contribution of the C-2 4-chlorine atom to antibacterial potency, membrane permeability, and DHFR inhibition [1]. This matched-pair approach is foundational for building predictive SAR models that guide further lead optimization of the benzimidazole scaffold.

Selectivity Profiling Against Clemizole's Pharmacological Targets (H1 Receptor and NS4B Protein)

Because the target compound shares the N1-(4-chlorobenzyl) benzimidazole core with clemizole but lacks the C-2 pyrrolidinylmethyl group required for H1 antagonism and NS4B binding, it functions as a highly specific negative control in H1 receptor binding assays and HCV replication models [1]. Researchers investigating the polypharmacology of clemizole can use the target compound to confirm that observed activity is driven solely by the C-2 substituent and not by the benzimidazole core or N1-substitution.

Halogen-Dependent Anticancer Potency Assessment Across a Multi-Cell-Line Panel

The target compound, when tested alongside its 4-chlorophenyl C-2 analog (compound 3l) against HepG2, MDA-MB-231, MCF7, RMS, and C26 cancer cell lines, provides a direct readout of the impact of C-2 para-chlorination on cytotoxicity [1]. This experimental design enables the calculation of a 'chlorine-dependent potency shift' (ΔIC₅₀) for each cell line, generating high-resolution SAR data that can inform the design of next-generation benzimidazole-based anticancer agents with optimized tumor-type selectivity.

Physicochemical Benchmarking and ADMET Property Calibration for Benzimidazole Compound Libraries

The target compound occupies a defined physicochemical space (MW = 318.09 Da, ClogP predicted ~4.5–5.0, zero HBD, one HBA, three rotatable bonds) that is distinct from both its non-halogenated analog (1-benzyl-2-phenylbenzimidazole, MW = 284.4 Da) and its bis-chlorinated analog (compound 3l, MW = 353.25 Da) [1]. This makes it a valuable calibrator compound for computational ADMET models, enabling the interpolation of membrane permeability, metabolic stability, and CYP inhibition liabilities across a halogenation gradient within benzimidazole-focused compound libraries.

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